N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
N-[2-(Adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a rigid adamantane moiety linked via an ethyl group to a substituted benzene ring. The adamantane group confers high lipophilicity and metabolic stability, while the 5-methoxy and 2,4-dimethyl substituents on the benzene ring modulate electronic and steric properties.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-14-6-15(2)20(10-19(14)25-3)26(23,24)22-5-4-21-11-16-7-17(12-21)9-18(8-16)13-21/h6,10,16-18,22H,4-5,7-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARQDMYGYSWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantane with suitable reagents to form 2-(adamantan-1-yl)ethanamine.
Sulfonamide Formation: The ethanamine derivative is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, making it useful in developing more complex molecules.
Key Reactions:
- Oxidation: Can be oxidized to form sulfonic acids.
- Reduction: Reduction reactions can yield amines.
- Substitution Reactions: The sulfonamide group can participate in nucleophilic substitutions.
Biology
Research indicates that this compound may possess significant biological activities, including antimicrobial and anti-inflammatory properties. The adamantane moiety enhances membrane penetration, potentially increasing bioavailability.
Case Studies:
- A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
- Another investigation revealed anti-inflammatory effects in cellular models, indicating its promise for therapeutic applications .
Medicine
The compound is being explored for its therapeutic potential in treating various conditions:
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Physicochemical Properties
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Lipophilicity: The adamantane group in the target compound enhances lipophilicity compared to non-adamantane sulphonamides (e.g., ’s chlorophenyl derivatives).
- Electronic Effects : The electron-donating methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., chlorine in ’s derivatives), which may influence redox activity and receptor interactions .
Antioxidant Activity
Adamantane-containing sulfonamides, such as the target compound and derivatives like N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b), demonstrate free radical scavenging capabilities. The methoxy group in the target compound may enhance antioxidant efficacy by stabilizing radical intermediates through resonance, a feature absent in non-methoxy analogues .
Receptor Binding Affinity
Compounds with adamantane linked to triazine-piperazine scaffolds () exhibit high affinity for cannabinoid receptors (CB1/CB2), with reported Ki values in the nanomolar range. In contrast, the target compound’s benzene-sulfonamide core lacks the triazine-piperazine motif critical for CB1/CB2 interactions, suggesting divergent biological targets .
Antimicrobial Potential
Sulfonamides with halogenated aryl groups (e.g., 5-chloro-2-methoxyphenyl in ) show antimicrobial activity. The target compound’s lack of halogens and presence of methyl/methoxy groups may reduce such activity but improve selectivity for non-microbial targets .
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and biological activity of this compound, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
The compound features an adamantane moiety, a methoxy group, and a sulfonamide functional group. The synthesis typically involves multiple steps, including the Chan–Lam coupling reaction to form the C-N bond between the adamantane-containing amine and arylboronic acid derivatives.
Key Synthetic Routes:
- Chan–Lam Coupling Reaction: Utilized for forming C-N bonds.
- Oxidation and Reduction Reactions: Can be performed using potassium permanganate or lithium aluminum hydride, respectively.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The adamantane moiety enhances membrane penetration, while the sulfonamide group may interact with enzymes or receptors, modulating their activity. This dual functionality is critical for its potential therapeutic applications.
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity: Compounds synthesized in similar frameworks have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives like 4-(4-methoxyphenyl) displayed potent activity against Candida albicans and other pathogenic fungi .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 5c | Antibacterial | Broad-spectrum | |
| 5q | Antifungal | Candida albicans |
3.2 Anticancer Activity
In vitro studies have indicated that related compounds exhibit promising anticancer effects. For instance, certain derivatives have shown potent inhibitory effects on various human tumor cell lines:
4. Case Studies
Case Study 1: Antibacterial Efficacy
A series of synthesized thiazole derivatives related to adamantane demonstrated significant antibacterial effects in vitro against a panel of bacteria. The study highlighted the importance of structural modifications in enhancing activity .
Case Study 2: Anticancer Potential
Research focusing on sulfonamide derivatives showed that modifications could lead to improved inhibition of carbonic anhydrase isoforms associated with tumor growth. Compounds exhibited concentration-dependent inhibition on cell viability in hypoxic conditions, indicating potential for cancer therapy .
5. Conclusion
This compound presents a promising avenue for further research due to its multifaceted biological activities. Its unique structure allows for interactions that could lead to the development of new antimicrobial and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide?
- Methodology : Synthesis typically involves coupling adamantane-ethylamine derivatives with substituted benzenesulfonyl chlorides. For example, a base (e.g., triethylamine) is used to neutralize HCl generated during sulfonamide bond formation. Optimization focuses on reaction time, temperature, and solvent polarity to improve yields (11–51% for related adamantane derivatives) .
- Data : Yields can be enhanced using microwave-assisted synthesis or catalytic methods, such as SadPhos ligands for asymmetric induction in chiral analogs .
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions .
- Spectroscopy : H/C NMR confirms substituent positions; HRMS (ESI) validates molecular weight .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s pharmacokinetics and target binding?
- Mechanistic Insight : The rigid, lipophilic adamantane group enhances membrane permeability but may reduce solubility. Strategies like prodrug derivatization (e.g., esterification of sulfonamide) or co-solvent systems (e.g., PEG-water) can address this .
- Case Study : Adamantane-containing sulfonamides exhibit prolonged half-lives due to resistance to metabolic oxidation .
Q. How can computational modeling resolve contradictions in reported biological activities?
- Approach : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase or kinases. Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, cofactors) or structural analogs with varying substituents .
- Validation : Cross-validate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonamide derivatives?
- SAR Framework :
- Electron-withdrawing groups (e.g., Cl, CF) on the benzene ring enhance enzyme inhibition.
- Methoxy groups influence steric hindrance and hydrogen bonding .
- Data Table :
| Derivative Structure | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 5-Methoxy, 4-CH | CA IX | 12.3 | |
| 5-Cl, 4-NO | Kinase X | 8.7 |
Methodological Challenges
Q. How to address low yields in multi-step syntheses involving adamantane?
- Solutions :
- Use flow chemistry to optimize intermediate isolation.
- Employ protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. What analytical techniques resolve spectral overlaps in NMR?
- Advanced Tools :
- H-C HSQC/HMBC for assigning quaternary carbons.
- DOSY NMR to distinguish aggregates or polymorphs .
Contradictions in Evidence
Q. Why do some studies report divergent biological activities for structurally similar sulfonamides?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
